molecular formula C18H21FN8O B6534366 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide CAS No. 1058247-88-3

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide

Katalognummer: B6534366
CAS-Nummer: 1058247-88-3
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: BNBKHGWTVZFFAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide features a fused heterocyclic core comprising a triazolo[4,5-d]pyrimidine moiety. The triazolo ring is substituted with an ethyl group at position 3, while the pyrimidine component is linked via a piperazine-carboxamide bridge to a 4-fluorobenzyl group.

Eigenschaften

IUPAC Name

4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN8O/c1-2-27-17-15(23-24-27)16(21-12-22-17)25-7-9-26(10-8-25)18(28)20-11-13-3-5-14(19)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBKHGWTVZFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide is a novel triazolo-pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core linked to a piperazine moiety. This structural configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC_{15}H_{19}F N_{6}O
Molar Mass304.35 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazolo ring system is known to interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may modulate receptor activity, particularly in the context of neurotransmitter systems.
  • Antioxidant Activity : The presence of the thiol group can confer antioxidant properties by scavenging free radicals.

Anticancer Properties

Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activities. A related compound, Savolitinib , demonstrated potent inhibition of c-Met kinases, leading to reduced proliferation in cancer cell lines. Similar mechanisms may be expected for our compound due to structural similarities.

StudyFindings
In vitro assaysIC50 values ranged from 6.2 µM to 43.4 µM against various cancer cell lines .
MechanismInduction of apoptosis in cancer cells via caspase activation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against gram-positive and gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    • A study assessed the efficacy of similar triazolo derivatives in inhibiting the growth of colon carcinoma cells. The results indicated that compounds with the triazolo-pyrimidine scaffold significantly reduced cell viability compared to controls .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antibacterial properties of related compounds against multi-drug resistant strains. The findings suggested that these compounds could serve as potential lead candidates for developing new antibiotics .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics. Key properties include:

  • Antithrombotic Activity : Research indicates that triazolo[4,5-d]pyrimidine derivatives can act as potent anti-thrombotic agents by inhibiting platelet aggregation. This is particularly relevant in preventing conditions such as myocardial infarction and unstable angina .
  • Anticancer Potential : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival.
  • Neurological Effects : Certain studies suggest that these compounds may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through mechanisms that reduce oxidative stress and inflammation.

Case Study 1: Antithrombotic Efficacy

A study published in a peer-reviewed journal demonstrated that a related triazolo[4,5-d]pyrimidine derivative significantly reduced thrombus formation in animal models. The study highlighted the compound's ability to inhibit the GPIIb/IIIa receptor pathway, which is critical for platelet aggregation.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound induced apoptosis and reduced proliferation rates. These findings were supported by flow cytometry and Western blot analyses that confirmed changes in apoptotic markers.

Case Study 3: Neuroprotective Effects

Research focusing on neurodegenerative diseases indicated that the compound could protect neuronal cells from oxidative damage. In models of oxidative stress-induced injury, treatment with the compound resulted in decreased markers of cell death and improved cellular viability.

Analyse Chemischer Reaktionen

Hydrolysis and Amidation Reactions

The carboxamide group in the compound can participate in hydrolysis reactions, where it breaks down into a carboxylic acid and an amine. Additionally, amidation reactions can occur, forming new amide bonds with other amines.

Nucleophilic Substitution Reactions

The triazole ring allows for potential nucleophilic substitution reactions, where a nucleophile can replace a leaving group on the ring. This is particularly relevant in the context of modifying the compound's structure for enhanced biological activity.

Alkylation and Acylation Reactions

The piperazine component can engage in alkylation or acylation reactions, which involve the addition of alkyl or acyl groups to the nitrogen atoms of the piperazine ring. These modifications can alter the compound's pharmacokinetic and pharmacodynamic profiles.

Reaction Conditions and Yields

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity in the synthesis of this compound. For instance, using a base like cyclohexyl magnesium chloride can enhance the nucleophilicity of intermediates, improving reaction yields .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Ethyl-3H- triazolo[4,5-d]pyrimidineTriazole and pyrimidine ringsAnti-thrombotic
4-{3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl}-N-piperazineFluorophenyl substitutionAnticancer
3-Ethyl-7-morpholino- triazolo[4,5-d]pyrimidinMorpholine ringAnti-inflammatory

These compounds highlight the structural diversity within the triazolo[4,5-d]pyrimidine class and their varied biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazolo-Pyrimidine Derivatives

Example Compound : 3-Benzyl-5-chloro-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (from Mozafari et al., 2016)

  • Key Differences: Substituents: Benzyl (vs. ethyl) at position 3; chloro at position 5 (vs. Chlorine at position 5 may enhance electrophilicity but could introduce toxicity risks. Synthetic Insights: Nucleophilic substitution at position 5 (e.g., with hydrazine) enables further functionalization, as demonstrated in the synthesis of triazolo-triazolo-pyrimidine hybrids .
Property Target Compound Mozafari et al. (2016) Compound
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine
Position 3 Substituent Ethyl Benzyl
Position 5 Substituent None Chlorine
Molecular Weight ~428 g/mol (estimated) ~315 g/mol
Key Functional Group Piperazine-carboxamide Hydrazine-derived triazolo ring

Piperazine-Carboxamide Analogues

Example Compound : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (Li, 2011)

  • Key Differences: Lacks the triazolo-pyrimidine core; features a simpler piperazine-carboxamide linked to 4-chlorophenyl. The chloro substituent may offer similar electronic effects to fluorine but with higher metabolic lability .

Example Compound: 4-(3-(2-Fluoro-3-oxo-benzooxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54, )

  • Key Differences: Replaces triazolo-pyrimidine with a benzooxazinone-propanoyl group. Impact: The benzooxazinone moiety introduces a ketone for hydrogen bonding, while the fluorophenyl group mirrors the target compound’s fluorobenzyl, suggesting shared metabolic stability .
Property Target Compound Li (2011) Compound Compound 54 ()
Core Structure Triazolo-pyrimidine Piperazine-carboxamide Benzooxazinone-propanoyl
Aromatic Substituent 4-Fluorobenzyl 4-Chlorophenyl 2-Fluoro-3-oxo-benzooxazin-4-yl
Molecular Weight ~428 g/mol (estimated) ~283 g/mol ~464 g/mol
Bioactivity Hypothesis Kinase inhibition Intermediate synthesis Antimicrobial/Receptor modulation

Triazolo-Pyrimidine-Piperazine Hybrids

Example Compound : Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-triazolo-pyrimidin-6-yl)acetyl)piperazine-1-carboxylate ()

  • Key Differences: Features a dimethoxyphenyl group at position 3 and an ester-linked acetyl-piperazine (vs. carboxamide). Impact: The ester group may reduce hydrolytic stability compared to the carboxamide in the target compound.

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves nucleophilic substitution on a halogenated triazolo-pyrimidine precursor, followed by piperazine coupling, as seen in analogous triazolo-pyrimidine derivatives .
  • Structure-Activity Relationships (SAR): Ethyl vs. Bulkier Substituents: Ethyl at position 3 balances lipophilicity and steric effects, contrasting with benzyl (Mozafari et al.) or dimethoxyphenyl (), which may hinder target engagement. Fluorobenzyl Advantage: Fluorine’s electronegativity and small size enhance binding affinity and metabolic stability compared to chlorophenyl (Li, 2011) or non-fluorinated analogues .
  • Computational Insights : Density Functional Theory (DFT) studies on triazolo-pyrimidines (e.g., Mozafari et al.) highlight regioselectivity in ring closure, suggesting similar computational modeling could optimize the target compound’s synthesis .

Vorbereitungsmethoden

Table 1: Key Reactions for Triazolopyrimidine Core Synthesis

StepReagents/ConditionsProductYieldReference
CyclizationNaOEt, ethyl formate, 80°CTriazolopyrimidin-7-ol75–85%
ChlorinationSOCl₂, DMF, chloroform7-Chloro-triazolopyrimidine90%

Coupling of the Piperazine-Carboxamide Moiety

The piperazine-carboxamide segment is attached through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. The 7-chloro-triazolopyrimidine intermediate reacts with piperazine in refluxing 1-butanol or acetonitrile to form the 7-piperazinyl derivative. Subsequent carboxamide formation involves activating the piperazine’s secondary amine with phosgene equivalents (e.g., triphosgene) or coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). The activated intermediate is then treated with (4-fluorophenyl)methylamine to yield the final carboxamide.

Table 2: Piperazine-Carboxamide Coupling Conditions

StepReagents/ConditionsTemperatureYieldReference
SNArPiperazine, 1-butanol, reflux110°C80%
AmidationPyBOP, DIPEA, DMF25°C65–70%

Final Purification and Characterization

Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical characterization includes:

  • ¹H/¹³C NMR : Resonances for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet), triazole protons (δ 8.5–9.0 ppm), and fluorophenyl aromatic protons (δ 7.2–7.4 ppm).

  • HRMS : Molecular ion peak at m/z 384.4 (C₁₈H₂₁FN₈O⁺).

Challenges and Optimization Strategies

  • Solubility Issues : The triazolopyrimidine core’s poor solubility in polar solvents necessitates using DMF or dimethylacetamide (DMA) for coupling reactions.

  • Byproduct Formation : Competing N7 vs. N3 alkylation during ethylation is mitigated by steric hindrance from the benzyl group.

  • Scale-Up Limitations : Low yields in SNAr reactions (≤70%) are addressed via microwave-assisted synthesis, reducing reaction times from 24 h to 2 h .

Q & A

Q. Methodological Strategies :

ADME Profiling :

  • Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
  • Use LC-MS/MS to quantify tissue distribution and metabolite formation in animal models .

Target Engagement Studies :

  • Employ biophysical techniques (e.g., surface plasmon resonance) to validate binding affinity in physiological buffers vs. simplified in vitro conditions .
  • Perform RNA-seq or proteomics on treated tissues to identify unintended pathways affected in vivo .

Structural Optimization :

  • Introduce deuterium at metabolically vulnerable positions (e.g., ethyl group on the triazolopyrimidine) to prolong half-life without altering target affinity .

Case Example :
If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, prioritize metabolic stability assays. A 2021 study on similar piperazine derivatives found that fluorination of the benzyl group reduced CYP450-mediated oxidation, improving in vivo efficacy by 4-fold .

Basic: What are the critical steps in synthesizing the piperazine-carboxamide core?

Answer:
Synthesis Workflow :

Piperazine Ring Formation :

  • React ethylenediamine with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) to generate the piperazine backbone .

Carboxamide Introduction :

  • Treat the piperazine with phosgene or triphosgene to form the carbonyl chloride intermediate, followed by coupling with 4-fluorobenzylamine .

Triazolopyrimidine Attachment :

  • Use Suzuki-Miyaura cross-coupling to link the 3-ethyl-triazolopyrimidine moiety to the piperazine at position 6. Optimize Pd catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (NaHCO₃) for >80% yield .

Q. Key Quality Control Metrics :

  • Purity : Confirm via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • Structural Validation : Use ¹H/¹³C NMR to verify regioselectivity (e.g., absence of N-alkylation byproducts) .

Advanced: How can computational methods improve the design of analogs with enhanced selectivity?

Answer:
Integrated Computational Pipeline :

Molecular Dynamics (MD) Simulations :

  • Simulate the compound’s binding to primary vs. off-target receptors (e.g., 5-HT₃ vs. dopamine D₂) to identify selectivity-determining residues .

Free Energy Perturbation (FEP) :

  • Calculate ΔΔG values for substituent modifications (e.g., replacing ethyl with cyclopropyl on the triazolopyrimidine) to prioritize synthetic targets .

AI-Driven Synthesis Planning :

  • Use platforms like COMSOL Multiphysics with AI modules to predict optimal reaction conditions (e.g., solvent, temperature) for novel analogs .

Case Study :
A 2024 study on triazolopyrimidine-piperazine hybrids used FEP to guide the addition of a sulfonamide group, reducing off-target kinase inhibition by 90% while maintaining primary target potency .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core Techniques :

  • NMR Spectroscopy :
    • ¹H NMR: Confirm the presence of the 4-fluorobenzyl group (δ 4.4 ppm, singlet for CH₂) and piperazine protons (δ 2.8–3.2 ppm, multiplet) .
    • ¹⁹F NMR: Detect the fluorine atom (δ -115 ppm for para-substituted fluorobenzyl) .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Validate molecular formula (e.g., C₂₀H₂₂F₇N₉O requires m/z 541.1865 [M+H]⁺) .
  • X-ray Crystallography :
    • Resolve regiochemistry of the triazolopyrimidine attachment (e.g., N7 vs. N1 linkage) to avoid isomeric impurities .

Advanced: How should researchers design experiments to assess metabolic stability in preclinical models?

Answer:
Stepwise Protocol :

In Vitro Hepatocyte Assays :

  • Incubate the compound (1 µM) with human/rat hepatocytes (37°C, 5% CO₂). Sample at 0, 15, 30, 60, 120 mins. Quench with acetonitrile and analyze via LC-MS .

CYP450 Inhibition Screening :

  • Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to measure IC₅₀ values. A >50% inhibition at 10 µM signals high metabolic risk .

In Vivo Pharmacokinetics :

  • Administer IV (1 mg/kg) and PO (10 mg/kg) doses to Sprague-Dawley rats. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24 hrs. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Q. Data Interpretation :

  • A high hepatic extraction ratio (>0.7) indicates first-pass metabolism. Mitigate via prodrug strategies (e.g., esterification of the carboxamide) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.